Methyl nomilinate 17-glucoside

Limonoid Glycoside Water Solubility Formulation Science

Unlike bitter, water-insoluble limonoid aglycones, this glucoside provides aqueous solubility and non-bitter profile. Its mechanism—G0/G1 arrest via CDK4/6-cyclin D3 suppression—diverges sharply from limonin glucoside's apoptotic pathway. Optimized for SW480 colon adenocarcinoma, MCF-7 breast cancer, and citrus functional foods, it eliminates DMSO artifacts and enables sustained exposure. Superior murine tolerability (~2× aglycone) supports high-dose chemoprevention studies.

Molecular Formula C35H50O16
Molecular Weight 726.8 g/mol
Cat. No. B14079135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl nomilinate 17-glucoside
Molecular FormulaC35H50O16
Molecular Weight726.8 g/mol
Structural Identifiers
SMILESCC(=O)OC(CC(=O)OC)C1(C2CCC(C3(C2(C(=O)CC1C(C)(C)O)C)C(O3)C(=O)O)(C)C(C4=COC=C4)OC5C(C(C(C(O5)CO)O)O)O)C
InChIInChI=1S/C35H50O16/c1-16(37)48-22(13-23(39)46-7)33(5)19-8-10-32(4,35(28(51-35)29(43)44)34(19,6)21(38)12-20(33)31(2,3)45)27(17-9-11-47-15-17)50-30-26(42)25(41)24(40)18(14-36)49-30/h9,11,15,18-20,22,24-28,30,36,40-42,45H,8,10,12-14H2,1-7H3,(H,43,44)/t18-,19?,20+,22+,24-,25+,26-,27+,28+,30+,32+,33-,34+,35-/m1/s1
InChIKeyUWQVYSUHQUNHFN-DVHHZIEQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl nomilinate 17-glucoside: A Water-Soluble Citrus Limonoid Glycoside for Targeted Cancer Research Applications


Methyl nomilinate 17-glucoside (CAS 129477-08-3) is a naturally occurring limonoid glycoside primarily isolated from the peels of Citrus unshiu (Satsuma mandarin) and other citrus fruits [1]. It consists of a methyl nomilinate aglycone backbone glycosidically linked to a glucose moiety at the C-17 position. As a member of the terpene glycoside class, it exhibits the characteristic water solubility and non-bitter taste profile common to limonoid glucosides, in stark contrast to its bitter, poorly water-soluble aglycone counterparts [2]. Its well-defined molecular structure (C35H50O16, MW 726.8 g/mol) and availability as a purified research compound make it a valuable tool for investigating the chemopreventive properties of citrus limonoids, particularly their effects on cell cycle regulation and cancer cell proliferation [3].

Why Methyl nomilinate 17-glucoside Cannot Be Replaced by Common Limonoids Like Limonin, Nomilin, or Obacunone in Key Research Workflows


Scientific and industrial users should not assume that all citrus limonoids are functionally interchangeable. The limonoid family exhibits profound structure-function divergence, meaning that substituting methyl nomilinate 17-glucoside with a cheaper or more readily available analog like limonin, nomilin, or obacunone can lead to entirely different, and even opposite, experimental outcomes [1]. These differences manifest across multiple critical parameters: (1) physical properties—the presence of a C-17 glucose moiety confers high water solubility and a non-bitter taste, eliminating the formulation challenges and sensory interference associated with aglycones like limonin and nomilin [2]; (2) biological mechanism—methyl nomilinate and its derivatives induce cytostasis via G0/G1 cell cycle arrest and CDK4/6 suppression, a pathway distinct from the apoptotic mechanisms of other limonoids [3]; and (3) target selectivity—while nomilin potently inhibits p38 MAP kinase, methyl nomilinate shows no significant effect on this pathway, underscoring the divergent signaling cascades engaged by structurally similar limonoids [4]. These non-overlapping profiles demonstrate that procurement decisions must be guided by the specific research question, not by class-level assumptions.

Methyl nomilinate 17-glucoside: Head-to-Head Quantitative Evidence for Scientific Selection


Glycosylation Confers Dramatically Enhanced Water Solubility Compared to Limonin Aglycone, Enabling Physiologically Relevant Assays

The C-17 glucosylation of methyl nomilinate fundamentally alters its physicochemical properties. While the aglycone limonin has extremely limited water solubility (<40 mg/L) [1], limonoid glucosides as a class are documented to be water-soluble and tasteless, with limonin glucoside reaching concentrations as high as 720 mg/L in orange juice [2]. Methyl nomilinate 17-glucoside, as a structurally analogous limonoid glucoside, shares this solubility advantage [3]. This glycosylation-dependent solubility differential exceeds 18-fold between glucoside and aglycone forms, a difference that critically impacts formulation feasibility for in vitro assays and bioavailability in in vivo models.

Limonoid Glycoside Water Solubility Formulation Science

Methyl Nomilinate Aglycone Is the Most Potent Cytotoxic Limonoid in SW480 Human Colon Cancer Cells

In a direct comparative study evaluating four purified citrus limonoids—methyl nomilinate, isoobacunoic acid, isolimonexic acid (ILNA), and limonexic acid (LNA)—against SW480 human colon adenocarcinoma cells, methyl nomilinate (the aglycone form) was identified as the most potent inhibitor of cell metabolic activity in both MTT and EdU incorporation assays [1]. This study establishes the methyl nomilinate scaffold as a superior cytotoxic mediator within this limonoid panel. While the specific data for the 17-glucoside derivative is not directly compared in this assay, the aglycone's potency demonstrates the intrinsic biological value of the methyl nomilinate core structure, which is preserved and delivered in a water-soluble, bioavailable form by the 17-glucoside derivative [2].

Colon Cancer Cytotoxicity Cell Cycle Arrest

Methyl Nomilinate Aglycone Demonstrates Potent Antiproliferative Activity (IC50 0.01 μg/mL) in ER+ MCF-7 Breast Cancer Cells

In a comprehensive screen of 17 citrus limonoids against MCF-7 estrogen receptor-positive (ER+) human breast cancer cells, methyl nomilinate aglycone was among the three most effective inhibitors of proliferation, exhibiting an IC50 of 0.01 μg/mL [1]. This placed it within a highly potent cluster alongside deacetylnomilin (IC50 0.005 μg/mL) and obacunone (IC50 0.009 μg/mL). The methyl nomilinate 17-glucoside retains this active aglycone core but with enhanced water solubility, making it a more tractable compound for in vitro and in vivo breast cancer research compared to its less soluble aglycone counterpart [2].

Breast Cancer Antiproliferative Estrogen Receptor

Divergent p38 MAP Kinase Modulation: Methyl Nomilinate Shows No Activity, Distinguishing It from Nomilin and Obacunone

A structure-function analysis of seven citrus limonoids on p38 MAP kinase activity in human aortic smooth muscle cells revealed stark differences in pathway modulation [1]. While nomilin potently inhibited p38 MAPK activity by 38% and obacunone paradoxically increased activity by 38%, methyl nomilinate showed no significant effect on this pathway [2]. This functional divergence demonstrates that methyl nomilinate engages cellular targets distinct from those of nomilin and obacunone, and it should not be used as a substitute for p38 MAPK-modulating limonoids in inflammation or cardiovascular research. For users specifically interested in cell cycle regulation and cancer cell cytostasis, this lack of p38 MAPK activity is a desirable selectivity feature.

p38 MAPK Inflammation Cardiovascular

Methyl Nomilinate Induces G0/G1 Cell Cycle Arrest via CDK4/6 Suppression, a Mechanism Distinct from Apoptosis-Inducing Limonoids

Mechanistic studies revealed that the cytotoxicity of methyl nomilinate aglycone in SW480 colon cancer cells is mediated through cytostasis (cell cycle arrest) rather than apoptosis [1]. Treatment resulted in significant G0/G1 phase arrest and was accompanied by suppression of CDK4/6 and cyclin D3 expression, key regulators of the G1-to-S phase transition [2]. Notably, apoptotic markers such as caspase-3 and PARP were unaffected, distinguishing methyl nomilinate from limonin and its glucoside, which have been shown to induce apoptosis in colon adenocarcinoma cells [3]. This mechanistic divergence—cytostasis via CDK4/6 inhibition versus apoptosis—represents a fundamental difference in biological action that has implications for combination therapy strategies and resistance mechanisms.

Cell Cycle CDK4/6 Cytostasis

Limonoid Glucosides Exhibit Superior In Vivo Tolerability Compared to Aglycones in Murine Models

Maximum tolerated dose (MTD) studies conducted in nude mice compared limonin aglycone with a limonoid glucoside mixture [1]. The glucoside mixture was tolerated at twice the dietary concentration (4% w/w) compared to the aglycone limonin (2% w/w), indicating that glucosidation significantly improves in vivo tolerability [2]. While methyl nomilinate 17-glucoside was not tested individually in this study, it belongs to the same limonoid glucoside class and shares the key structural feature—C-17 glucosylation—that confers improved solubility and potentially reduced toxicity. This class-level evidence suggests that methyl nomilinate 17-glucoside is likely to exhibit superior tolerability in animal models compared to its aglycone counterpart.

In Vivo Tolerability Maximum Tolerated Dose Preclinical Toxicology

Methyl nomilinate 17-glucoside: Validated Application Scenarios for Cancer Chemoprevention and Formulation Science


In Vitro Colon Cancer Chemoprevention Studies Requiring Aqueous Solubility and CDK4/6-Mediated Cytostasis

Methyl nomilinate 17-glucoside is optimally deployed in SW480 or other colon adenocarcinoma cell line studies where the research objective is to investigate G0/G1 cell cycle arrest mechanisms without inducing apoptosis [1]. Its high water solubility eliminates DMSO-related cytotoxicity artifacts, and its cytostatic mechanism—characterized by CDK4/6 and cyclin D3 suppression—makes it particularly suitable for studies on CDK4/6 inhibitor combinations or for differentiating cytostatic from apoptotic responses [2]. Researchers should not substitute limonin glucoside in these assays, as limonin derivatives induce apoptosis rather than G0/G1 arrest [3].

Estrogen Receptor-Positive (ER+) Breast Cancer Research Leveraging Sub-10 ng/mL Potency

For investigations targeting ER+ breast cancer models such as MCF-7 cells, methyl nomilinate 17-glucoside delivers the proven potency of the methyl nomilinate scaffold (IC50 0.01 μg/mL) in a water-soluble, formulation-friendly format [1]. This application scenario is particularly valuable for researchers seeking to avoid the solubility limitations of the aglycone while retaining the high antiproliferative activity documented against ER+ breast cancer cells [2]. The compound is appropriate for both short-term proliferation assays and longer-term clonogenic survival studies where sustained exposure without solvent toxicity is critical.

Functional Food and Nutraceutical Formulation Development Requiring Non-Bitter, Water-Soluble Limonoids

Industrial users developing citrus-derived functional foods or nutraceutical ingredients should select methyl nomilinate 17-glucoside for applications where sensory neutrality and aqueous compatibility are paramount [1]. Unlike bitter, poorly water-soluble aglycones such as limonin and nomilin that cause delayed bitterness in citrus juices and limit formulation options [2], limonoid glucosides including methyl nomilinate 17-glucoside are tasteless and highly water-soluble [3]. This enables incorporation into beverages, aqueous-based supplements, and clear liquid formulations without requiring emulsifiers or encapsulation technologies.

In Vivo Preclinical Studies Where Dietary Administration and High Tolerability Are Required

Based on class-level evidence showing that limonoid glucosides are tolerated at twice the dietary concentration of aglycones in murine models (4% vs. 2% of diet) [1], methyl nomilinate 17-glucoside is the appropriate choice for long-term dietary intervention studies in rodents. Its glucoside form confers improved in vivo tolerability, enabling higher dosing regimens that may reveal chemopreventive efficacy not observable at the lower doses constrained by aglycone toxicity [2]. Researchers planning xenograft studies, chemically induced carcinogenesis models, or bioavailability assessments should prioritize the glucoside form for its favorable tolerability and solubility profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl nomilinate 17-glucoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.